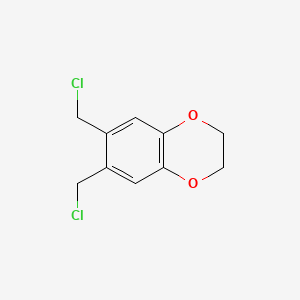

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAYFSXIBAMHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508906 | |

| Record name | 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80985-34-8 | |

| Record name | 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of the Benzodioxine Core

- Precursor: 2-alkylphenols or 2-(2-haloethoxy)phenols are used.

- Reaction: Intramolecular cyclization is induced, often under basic or acidic conditions, to close the dioxine ring.

- Conditions: Solvent choice and temperature are critical to favor cyclization over side reactions.

Step 2: Chloromethylation at Positions 6 and 7

- Method: Electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.

- Selectivity: The electron-rich aromatic benzodioxine ring facilitates substitution at the 6 and 7 positions.

- Control: Reaction parameters (temperature, solvent, reagent concentration) are optimized to achieve di-substitution without over-chlorination or polymerization.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Intramolecular cyclization | 2-(2-bromoethoxy)-3-alkylphenol, base or acid catalyst | Formation of 2,3-dihydro-1,4-benzodioxine core |

| 2 | Electrophilic chloromethylation | Chloromethyl methyl ether / HCl or formaldehyde/HCl, controlled temp | Introduction of chloromethyl groups at 6,7 positions |

Research Findings and Optimization

- Reactivity: The chloromethyl groups are highly reactive, enabling further synthetic transformations such as nucleophilic substitution or cross-linking reactions.

- Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) enhance the chloromethylation efficiency by stabilizing intermediates.

- Temperature Control: Lower temperatures reduce side reactions and improve selectivity for di-chloromethylation.

- Yield: Reported yields for similar benzodioxine derivatives range from moderate to high (70-85%), depending on reaction conditions and purification methods.

Analytical and Spectral Characterization

- Molecular Formula: C10H10Cl2O2

- Molecular Weight: 233.09 g/mol

- Spectral Data:

- 1H NMR: Signals corresponding to aromatic protons, chloromethyl groups, and dioxine ring protons confirm substitution pattern.

- IR Spectroscopy: Characteristic bands for C-Cl stretching and benzodioxine ring vibrations.

- These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 2-(2-bromoethoxy)-3-alkylphenols, 2-alkylphenols |

| Key Reaction Types | Intramolecular cyclization, electrophilic chloromethylation |

| Chloromethylating Agents | Chloromethyl methyl ether, formaldehyde/HCl |

| Solvents | DMF, other polar aprotic solvents |

| Temperature Range | 0–40 °C (optimized to prevent side reactions) |

| Yield Range | 70–85% |

| Purification Methods | Crystallization, column chromatography |

| Characterization Techniques | 1H NMR, IR, melting point, TLC |

Additional Notes

- The compound's synthesis is sensitive to moisture and light; hence, reactions and storage are performed under inert atmosphere and in dry conditions to prevent degradation.

- Safety precautions are necessary due to the toxicity and reactivity of chloromethylating agents and chlorinated intermediates.

- The compound serves as a versatile intermediate for further functionalization in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include methyl derivatives.

Scientific Research Applications

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antimicrobial agents.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its reactivity towards nucleophiles. The chloromethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzodioxin ring.

Comparison with Similar Compounds

Reactivity Profiles

- Chloromethyl Groups : Highly reactive in nucleophilic substitution (e.g., with amines or thiols) for functional group interconversion .

- Nitro Groups : Participate in reduction reactions to form amines or serve as directing groups in electrophilic substitution .

- Sulfone/Hydrazine Moieties : Enable hydrogen bonding and coordination, critical for biological interactions .

Physical and Chemical Properties

- Melting Points : Benzodithiazines exhibit higher decomposition temperatures (310–319°C) due to sulfur’s electron-withdrawing effects and hydrogen bonding . The target compound’s melting point is unreported, but chloromethyl groups likely reduce crystallinity compared to nitro derivatives.

- Spectroscopic Data: IR: Benzodithiazines show strong SO₂ absorption at 1310–1165 cm⁻¹ , absent in benzodioxines.

Biological Activity

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound with significant potential in various scientific fields, particularly organic chemistry and medicinal chemistry. Its unique structure, characterized by two chloromethyl groups attached to a benzodioxine framework, contributes to its biological activity and reactivity.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2O2

- Molecular Weight : 225.09 g/mol

- Structure : The compound features a benzodioxine core with chloromethyl substituents at the 6 and 7 positions.

Biological Activity

The biological activity of 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine is primarily attributed to its reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

- Nucleophilic Substitution : The chloromethyl groups are susceptible to nucleophilic attack, allowing for the formation of various derivatives that may exhibit different biological activities.

- Synthesis of Bioactive Compounds : This compound can serve as a precursor for synthesizing bioactive molecules, potentially leading to new pharmaceuticals.

Research Findings

Recent studies have highlighted several aspects of the biological activity and synthetic applications of this compound:

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential activities of compounds related to 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | C9H8BrClO2 | Contains bromine instead of chlorine |

| 6-Chloro-1-(piperidinyl)benzodioxane | C12H14ClN | Contains a piperidine moiety |

| 5-(Chloromethyl)-2H-chromen-2-one | C10H9ClO2 | Different core structure (chromenone) |

Case Study 1: Synthesis and Reactivity

A study focused on the synthesis of various derivatives from 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine demonstrated its utility as a versatile building block in organic synthesis. Through nucleophilic substitution reactions with amines and alcohols, several new compounds were synthesized that exhibited promising biological activities.

Case Study 2: Antimicrobial Activity

Research conducted on structurally similar benzodioxane derivatives indicated significant antimicrobial properties against Gram-positive bacteria. While direct studies on 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine are still needed, the potential for developing antimicrobial agents from its derivatives is evident.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Synthetic Routes : Start with 2,3-dihydro-1,4-benzodioxine as the core structure. Introduce chloromethyl groups via Friedel-Crafts alkylation or nucleophilic substitution, using reagents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether under controlled conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (40–60°C) significantly impact regioselectivity .

- Optimization : Use factorial design (e.g., varying catalyst concentration, temperature, and solvent polarity) to identify critical parameters. Monitor yield via HPLC or GC-MS. For example, a 2³ factorial design can test interactions between variables .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms chloromethyl substitution patterns (δ 4.5–5.5 ppm for -CH₂Cl groups) and benzodioxine backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₀Cl₂O₂; theoretical [M+H]⁺ = 249.0092) and detects impurities.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Use C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation products via LC-MS.

- Photostability : Expose to UV light (300–400 nm) and monitor chloro-decomposition byproducts (e.g., quinones or chlorinated fragments) .

- pH Sensitivity : Test solubility and hydrolysis in buffers (pH 2–12). Chloromethyl groups are prone to hydrolysis under basic conditions (pH > 10) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as a precursor in organochlorine pollutant formation?

- Methodological Answer :

- Degradation Pathways : Use density functional theory (DFT) to model C-Cl bond cleavage under environmental conditions (e.g., hydrolysis or photolysis). Compare activation energies with experimental data from GC-MS or FTIR .

- Environmental Fate : Employ computational tools (e.g., COMSOL Multiphysics) to simulate soil/water partitioning coefficients (log K₀ₐ) and bioaccumulation potential. Cross-validate with OECD 307 biodegradation tests .

Q. How can AI-driven predictive models improve the design of derivatives with reduced toxicity?

- Methodological Answer :

- Toxicity Prediction : Train machine learning models (e.g., random forest or neural networks) on datasets of chlorinated dioxins’ toxicokinetic profiles (e.g., binding affinity to aryl hydrocarbon receptors). Use descriptors like Cl substitution position and lipophilicity (log P) .

- Synthetic Feasibility : Integrate retrosynthesis algorithms (e.g., IBM RXN) to propose derivatives with lower eco-toxicity while maintaining reactivity. Validate with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies)?

- Methodological Answer :

- Controlled Replication : Standardize reaction protocols (e.g., solvent purity, catalyst source) across labs. Use round-robin testing to isolate variables causing discrepancies .

- Advanced Characterization : Apply in situ Raman spectroscopy or X-ray diffraction (XRD) to monitor intermediate formation during reactions. For example, identify transient chloronium ion intermediates that explain divergent product distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.